

# Comparing the efficacy of DDO-2213 with other WDR5 inhibitors

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Compound of Interest		
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# DDO-2213: A Comparative Guide to a Potent WDR5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the WDR5 inhibitor **DDO-2213** with other notable alternatives. The data presented is compiled from various studies to offer an objective overview of its performance, supported by experimental details.

### Introduction to WDR5 Inhibition

WD repeat-containing protein 5 (WDR5) is a critical scaffolding protein involved in the assembly and activity of multiple protein complexes, most notably the Mixed Lineage Leukemia (MLL) and MYC complexes.[1] These complexes play a crucial role in regulating gene expression through histone modifications and transcription factor recruitment. Dysregulation of WDR5-mediated pathways is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] WDR5 inhibitors primarily function by disrupting the protein-protein interactions (PPIs) essential for the formation and function of these oncogenic complexes.[2] They typically target one of two key binding sites on WDR5: the WIN (WDR5-interaction) site, which is crucial for MLL1 binding, or the WBM (WDR5-binding motif) site, which is involved in the interaction with MYC.[1]

## **Comparative Efficacy of WDR5 Inhibitors**



The following tables summarize the biochemical and cellular activities of **DDO-2213** in comparison to other well-characterized WDR5 inhibitors.

**Biochemical Activity** 

Inhibitor	Target Site	Assay Type	IC50 (nM)	Ki (nM)	Kd (nM)	Referenc e(s)
DDO-2213	WIN	Fluorescen ce Polarizatio n	29	-	72.9	[3][4]
OICR-9429	WIN	Fluorescen ce Polarizatio n	64	-	93	[5]
MM-102	WIN	Fluorescen ce Polarizatio n	2.4	< 1	-	[6]
MM-401	WIN	Fluorescen ce Polarizatio n	0.9	< 1	-	[7][8]
MM-589	WIN	Fluorescen ce Polarizatio n	0.9	< 1	-	[9][10][11] [12]
C6	WIN	-	-	-	0.1	[13][14]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant. A lower value indicates higher potency.

## **Cellular Activity**

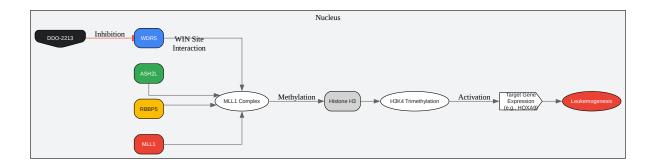


Inhibitor	Cell Line	Assay Type	IC50 (µM)	Reference(s)
DDO-2213	MV4-11 (MLL- rearranged leukemia)	Proliferation Assay	Not explicitly stated, but showed significant inhibition	[4]
OICR-9429	T24, UM-UC-3 (Bladder Cancer)	Proliferation Assay	67.74, 70.41	[15]
MM-102	Leukemia cells with MLL1 fusion	Growth Inhibition Assay	Not explicitly stated, but showed selective inhibition	
MM-401	MLL-AF9 murine leukemia cells	Growth Inhibition Assay	~20-40 (GI50)	[8]
MM-589	MV4-11, MOLM- 13 (MLL- rearranged leukemia)	Growth Inhibition Assay	0.25, 0.21	[10]
C6	MV4-11 (MLL- rearranged leukemia)	Proliferation Assay	3.2	[13][14]

## **Signaling Pathways and Experimental Workflows**

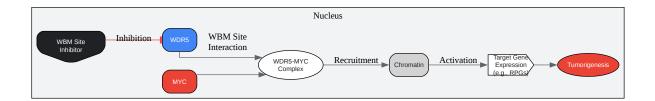
The following diagrams illustrate the key signaling pathways involving WDR5 and a typical experimental workflow for evaluating WDR5 inhibitors.





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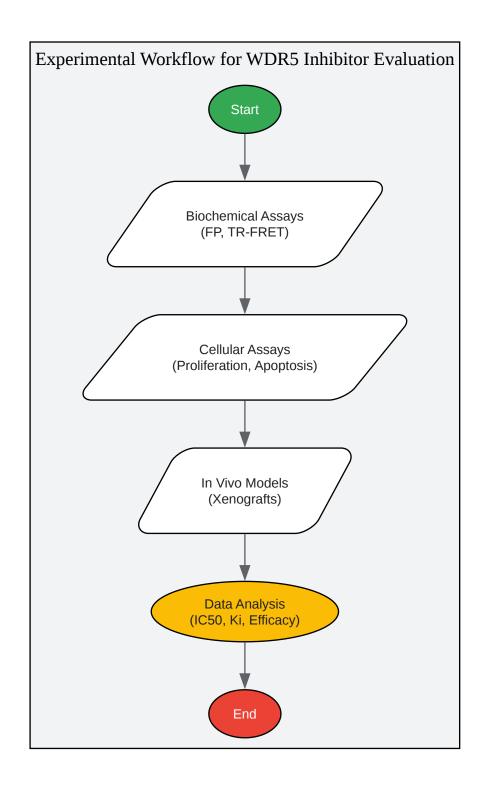
WDR5-MLL1 Signaling Pathway in Leukemogenesis.



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WDR5-MYC Signaling Pathway in Tumorigenesis.





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Workflow for WDR5 Inhibitor Evaluation.

## **Experimental Protocols**



# Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay measures the disruption of the WDR5-MLL1 interaction by a competitive inhibitor.

 Principle: A fluorescently labeled peptide derived from MLL1 (tracer) is incubated with WDR5. In the bound state, the tracer's rotation is slow, resulting in a high fluorescence polarization signal. An inhibitor that displaces the tracer will cause it to tumble more rapidly, leading to a decrease in the polarization signal.[16][17]

#### · Reagents:

- Recombinant human WDR5 protein.
- Fluorescently labeled MLL1 peptide (e.g., FITC-conjugated).
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20).
- Test compounds (e.g., DDO-2213).

#### Procedure:

- Add WDR5 protein and the fluorescent MLL1 peptide to the wells of a microplate.
- Add serial dilutions of the test compound.
- Incubate at room temperature to reach equilibrium.
- Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
- Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[18]

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay



This assay provides a sensitive method to quantify the WDR5-MLL1 interaction in a homogeneous format.

Principle: TR-FRET utilizes a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or Alexa Fluor 647) that are brought into proximity when WDR5 and MLL1 interact. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[19][20][21]

#### • Reagents:

- Tagged recombinant WDR5 (e.g., His-tagged).
- Tagged MLL1 peptide or protein (e.g., Biotinylated).
- Europium-labeled anti-tag antibody (e.g., Anti-His-Europium).
- Streptavidin-conjugated acceptor fluorophore (e.g., Streptavidin-d2).
- Assay Buffer.
- Test compounds.

#### Procedure:

- Dispense the test compound into the wells of a microplate.
- Add the tagged WDR5 and MLL1 components.
- Add the donor and acceptor-labeled detection reagents.
- Incubate to allow for binding.
- Measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.
- Calculate the TR-FRET ratio and determine the IC50 values.



# NanoBRET™ Assay for WDR5-MYC Interaction in Live Cells

This assay allows for the real-time measurement of the WDR5-MYC protein-protein interaction within a cellular context.

- Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay uses a NanoLuc® luciferase-tagged protein (energy donor) and a HaloTag®-labeled protein (energy acceptor). When the two proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal. Inhibitors of the interaction will reduce this signal.[22]
- Reagents:
  - Mammalian cells (e.g., HEK293T).
  - Expression vectors for NanoLuc®-WDR5 and HaloTag®-MYC fusion proteins.
  - Transfection reagent.
  - HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor).
  - NanoBRET™ Nano-Glo® Substrate.
  - Test compounds.
- Procedure:
  - Co-transfect cells with the NanoLuc®-WDR5 and HaloTag®-MYC expression vectors.
  - Plate the transfected cells in a multi-well plate.
  - Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-MYC fusion protein.
  - Treat the cells with the test compounds.
  - Add the NanoBRET™ Nano-Glo® Substrate.



- Measure the luminescence at the donor and acceptor emission wavelengths using a luminometer.
- Calculate the NanoBRET™ ratio and determine the cellular IC50 values.

### Conclusion

**DDO-2213** is a potent, orally bioavailable WIN site inhibitor of WDR5 with significant activity against MLL-rearranged leukemia.[3][4] When compared to other WDR5 inhibitors, **DDO-2213** demonstrates a favorable biochemical profile. The peptidomimetic inhibitors, such as MM-102 and MM-589, exhibit exceptionally high biochemical potency.[9][10][11][12] The selection of an appropriate WDR5 inhibitor for research or therapeutic development will depend on the specific context, including the target cancer type, the desired balance of potency and pharmacokinetic properties, and the specific signaling pathway (WDR5-MLL1 vs. WDR5-MYC) being targeted. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other emerging WDR5 inhibitors.

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